1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile is a chemical compound characterized by its unique molecular structure and properties. It is classified under the category of cyclobutane derivatives, specifically containing a dichlorophenyl group attached to a cyclobutanecarbonitrile moiety. The compound's molecular formula is , and it has a molecular weight of approximately 226.1 g/mol. This compound is noted for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The synthesis of 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile can be achieved through several methods:
The structure of 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile features:
C1CC(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl
.The mechanism of action for 1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile involves several pathways depending on the type of reaction:
1-(2,5-Dichlorophenyl)cyclobutanecarbonitrile has diverse applications in scientific research:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2